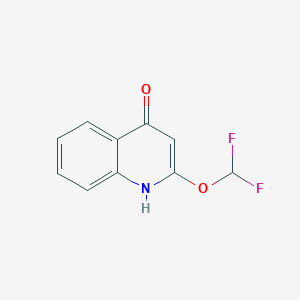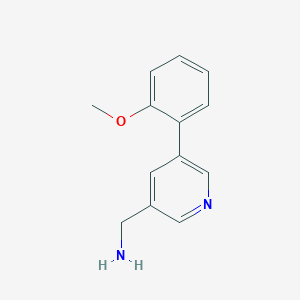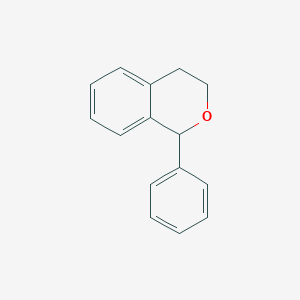
1-Phenylisochroman
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylisochroman is an organic compound belonging to the class of isochromans, which are oxygen-containing heterocyclic compounds The structure of this compound consists of a benzene ring fused to a six-membered ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Phenylisochroman can be synthesized through several methods. One common approach involves the cyclization of 2-phenylethanol derivatives. For example, the reaction of 2-phenylethanol with an acid catalyst can lead to the formation of this compound. Another method involves the use of Grignard reagents, where phenylmagnesium bromide reacts with isochromanone to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenylisochroman undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield phenylisochromanone, while reduction can produce phenylisochromanol.
Aplicaciones Científicas De Investigación
1-Phenylisochroman has found applications in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Phenylisochroman involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators . This inhibition leads to a reduction in the synthesis of prostaglandins, thereby exerting anti-inflammatory effects. Additionally, this compound may modulate the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune responses .
Comparación Con Compuestos Similares
1-Phenylisochroman can be compared with other similar compounds, such as:
Isochroman: Lacks the phenyl group and has different chemical properties and reactivity.
Phenylchroman: Contains a similar structure but with different substitution patterns on the benzene ring.
6-Methoxy-1-Phenylisochroman: A derivative with a methoxy group, which can alter its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological activities.
Propiedades
Número CAS |
2292-59-3 |
|---|---|
Fórmula molecular |
C15H14O |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
1-phenyl-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C15H14O/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9,15H,10-11H2 |
Clave InChI |
JLRUQEPMSDFFSL-UHFFFAOYSA-N |
SMILES canónico |
C1COC(C2=CC=CC=C21)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


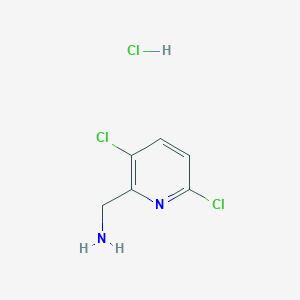
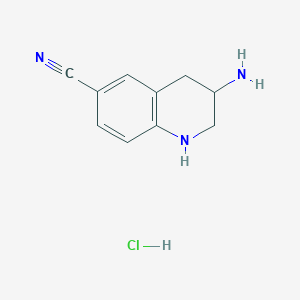

![N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide](/img/structure/B11892111.png)
![4-Bromo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11892115.png)
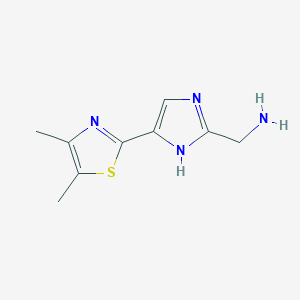

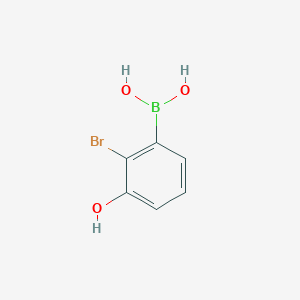
![3,6-Diethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11892149.png)



